BAY-1436032 is a small molecule inhibitor developed by Bayer Pharma AG. [, ] It specifically targets mutant forms of the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly those with the R132X mutation. [] These mutations are frequently observed in various cancers, including glioma, chondrosarcoma, intrahepatic cholangiocarcinoma (ICC), and acute myeloid leukemia (AML). []
BAY-1436032 was developed as part of a broader effort to target metabolic pathways altered by IDH mutations. It is classified under the category of targeted cancer therapies and has been evaluated in clinical trials for its safety and efficacy in patients with solid tumors harboring IDH1 mutations .
The synthesis of BAY-1436032 involves several key steps that focus on optimizing the compound's potency and metabolic stability. The synthetic route typically includes:
The synthesis process has been optimized for yield and scalability to support clinical development .
BAY-1436032 has a complex molecular structure that allows it to selectively inhibit mutant IDH1 enzymes. The molecular formula and structure are critical for understanding its interaction with the target enzyme.
The structural data indicate that BAY-1436032 effectively occupies the active site of the enzyme, preventing substrate conversion and subsequent R-2HG production .
BAY-1436032 primarily acts through competitive inhibition of mutant IDH1 enzymes. The key reactions include:
These reactions underscore the therapeutic potential of BAY-1436032 in reversing metabolic dysregulation associated with IDH mutations.
The mechanism by which BAY-1436032 exerts its effects involves several steps:
Clinical data demonstrate that treatment with BAY-1436032 results in significant decreases in plasma R-2HG levels, correlating with improved clinical outcomes in patients with IDH1-mutant tumors .
BAY-1436032 exhibits several important physical and chemical properties:
These properties are crucial for determining the drug's formulation and administration routes .
BAY-1436032 has significant applications in cancer research and therapy:
Isocitrate dehydrogenase 1 (IDH1) mutations represent a significant oncogenic driver in multiple malignancies, including acute myeloid leukemia (AML), gliomas, cholangiocarcinomas, and chondrosarcomas. These mutations occur predominantly at codon 132 (R132) within the enzyme’s active site, with common substitutions including R132H, R132C, R132G, R132L, and R132S [1] [8]. Wild-type IDH1 normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a critical tricarboxylic acid (TCA) cycle intermediate and cofactor for numerous cellular enzymes. Mutant IDH1 proteins undergo a dramatic functional alteration: they lose their native catalytic activity and gain a neomorphic function that reduces α-KG to the D-enantiomer of 2-hydroxyglutarate (D-2HG) [2] [5]. This gain-of-function activity consumes cellular NADPH and generates millimolar concentrations of D-2HG—levels 10-100 times higher than physiological concentrations observed in non-mutant cells [5] [9].
The structural basis for this pathogenic switch lies in the mutation’s disruption of the enzyme’s arginine residue (R132), which is essential for isocitrate binding and orientation. Substitution with smaller residues (e.g., histidine, cysteine) enlarges the catalytic pocket, allowing α-KG to bind aberrantly and undergo NADPH-dependent reduction instead of oxidative decarboxylation [2] [8]. Consequently, IDH1-mutant cells exhibit profoundly dysregulated cellular metabolism characterized by α-KG depletion and D-2HG accumulation. This metabolic imbalance creates a permissive environment for tumorigenesis by interfering with α-KG-dependent dioxygenases, enzymes critical for epigenetic regulation, DNA repair, and cellular differentiation [5] [7].
Table 1: Prevalence and Functional Impact of Common IDH1 Mutations in Human Cancers
IDH1 Mutation | Primary Cancer Types | Frequency (%) | D-2HG Production Level |
---|---|---|---|
R132H | Gliomas, AML, Cholangiocarcinoma | ~80% of IDH1-mut | ++++ |
R132C | AML, Chondrosarcoma | ~10-15% | ++++ |
R132S | AML, Glioma | ~5% | +++ |
R132L | AML | ~3-5% | +++ |
R132G | AML, Glioma | <3% | ++ |
D-2-hydroxyglutarate (D-2HG) functions as a potent oncometabolite central to the pathogenesis of IDH1-mutant cancers. Its structural similarity to α-KG enables it to competitively inhibit α-KG-dependent dioxygenases by binding their catalytic pockets with higher affinity than α-KG itself [2] [5]. This inhibition disrupts multiple cellular processes essential for maintaining cellular homeostasis:
Critically, D-2HG is not merely a bystander but an essential oncogenic driver. Genetic ablation of mutant IDH1 alleles or overexpression of D-2-hydroxyglutarate dehydrogenase (D2HGDH)—the enzyme responsible for D-2HG catabolism—dramatically reduces intracellular D-2HG levels and reverses epigenetic dysregulation. This intervention significantly impairs anchorage-independent growth in vitro and tumor formation in xenograft models without substantially affecting cell proliferation under standard conditions [9].
Table 2: Key α-KG-Dependent Dioxygenases Inhibited by D-2HG and Their Oncogenic Consequences
Enzyme Family | Representative Members | Primary Function | Oncogenic Consequence of Inhibition |
---|---|---|---|
TET Dioxygenases | TET1, TET2, TET3 | DNA demethylation (5mC → 5hmC) | Genome-wide hypermethylation (CIMP), silencing of differentiation genes |
JmjC KDMs | KDM4A, KDM6A, KDM6B | Histone demethylation (H3K9me3, H3K27me3) | Repressive chromatin marks accumulation, blocked differentiation |
Prolyl Hydroxylases | PHD1-3, EGLN1-3 | HIF-1α hydroxylation & degradation | Altered hypoxia response, metabolic reprogramming |
AlkB DNA Repair Enzymes | ALKBH2, ALKBH3 | Dealkylation of damaged DNA nucleotides | Increased susceptibility to mutagenesis |
The dependency of IDH1-mutant tumors on D-2HG production establishes mutant IDH1 as a compelling therapeutic target. Inhibiting the mutant enzyme offers a strategy to reverse the oncogenic epigenetic and differentiation blockades driven by D-2HG accumulation. BAY1436032 emerged as a rationally designed therapeutic agent to address this need. It is a potent, selective, orally bioavailable small-molecule inhibitor targeting the neomorphic activity of multiple IDH1-R132 variants [3] [6] [8].
Preclinical characterization revealed BAY1436032 as a pan-mutant IDH1 inhibitor. It exhibits low nanomolar half-maximal inhibitory concentrations (IC₅₀) against IDH1-R132H, R132C, R132G, R132S, and R132L mutant proteins (15-60 nM in cell-free assays) while showing minimal activity against wild-type IDH1 (IC₅₀ >20 µM) or mutant IDH2 isoforms (IC₅₀ >10 µM) [3] [6] [8]. This selectivity profile is critical for minimizing off-target effects. Mechanistically, BAY1436032 binds within the catalytic pocket of mutant IDH1, preventing the conformational changes necessary for α-KG binding and its subsequent reduction to D-2HG [6] [8].
Preclinical efficacy studies demonstrated that BAY1436032 profoundly suppresses D-2HG production (reduction >90% at nanomolar concentrations) in patient-derived AML cells and glioma lines harboring various IDH1-R132 mutations [4] [8]. This biochemical effect translated into significant biological responses:
Clinical evaluation (NCT03127735) confirmed the pharmacodynamic efficacy of BAY1436032 in reducing plasma D-2HG levels in AML patients. However, robust D-2HG suppression correlated strongly with clinical response: patients achieving complete remission (CR) or partial remission (PR) exhibited significantly deeper and more sustained D-2HG inhibition compared to non-responders [1]. This underscores D-2HG as a key pharmacodynamic biomarker and validates mutant IDH1 inhibition as a viable therapeutic strategy, though monotherapy response rates (15%) highlighted the need for combination approaches [1] [10].
Table 3: Preclinical Efficacy Profile of BAY1436032 in IDH1-Mutant Models
Model System | IDH1 Mutation | BAY1436032 Dose | Key Findings |
---|---|---|---|
Primary Human AML Blasts (In Vitro) | R132H, R132C | 100 nM - 1 µM | >90% D-2HG suppression; Induction of CD14/CD15 expression; Colony growth inhibition |
AML PDX (Murine, Systemic) | R132C | 150 mg/kg BID, oral | Prolonged survival (P<0.001 vs vehicle); Reduced leukemic burden (PB, BM); LSC depletion |
Glioma Xenograft (Intracranial) | R132H | 150 mg/kg QD, oral | Significant survival prolongation; Tumor growth inhibition; Induction of differentiation markers |
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